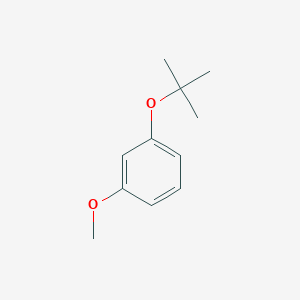

1-(1,1-Dimethylethoxy)-3-methoxybenzene

Description

Structure

3D Structure

Properties

CAS No. |

15359-99-6 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

1-methoxy-3-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)13-10-7-5-6-9(8-10)12-4/h5-8H,1-4H3 |

InChI Key |

IQQYODCPWIXFPZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC1=CC=CC(=C1)OC |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1)OC |

Other CAS No. |

15359-99-6 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 1,1 Dimethylethoxy 3 Methoxybenzene

Chemo- and Regioselective Etherification Methodologies

The selective formation of the C-O bond between the 3-methoxyphenyl (B12655295) group and a tert-butyl group requires precise control over reactivity to avoid side reactions and ensure high yields.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of aryl-oxygen bonds. google.com Specifically, the synthesis of aryl tert-butyl ethers from unactivated aryl halides has been successfully developed, offering a significant improvement over traditional methods like the Williamson ether synthesis or copper-catalyzed couplings, which often require activated aryl halides and high temperatures. organic-chemistry.orglookchem.com

This methodology typically involves the reaction of an aryl halide, such as 1-bromo-3-methoxybenzene or 1-chloro-3-methoxybenzene, with sodium tert-butoxide. The key to the success of this transformation is the use of a palladium catalyst, often Pd(OAc)₂, in conjunction with specialized, air-stable dialkylphosphinobiphenyl ligands. organic-chemistry.org These bulky ligands are believed to facilitate the crucial reductive elimination step that forms the C-O bond. lookchem.com The reaction provides very good yields for a range of unactivated and even electron-rich aryl bromides and chlorides. organic-chemistry.orglookchem.com

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of Aryl tert-Butyl Ethers Data adapted from studies on unactivated aryl halides.

| Aryl Halide Substrate (Analog) | Ligand | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromo-tert-butylbenzene | 2-(Di-tert-butylphosphino)biphenyl | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 97 |

| 4-Chlorotoluene | 2-(Di-tert-butylphosphino)biphenyl | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 98 |

| 1-Bromo-3,5-dimethylbenzene | 2-(Dicyclohexylphosphino)biphenyl | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 99 |

The proposed catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. google.com Subsequent reaction with the alkoxide and reductive elimination yields the desired 1-(1,1-dimethylethoxy)-3-methoxybenzene and regenerates the active Pd(0) catalyst. google.com

Copper-catalyzed methods, often referred to as Ullmann-type couplings, represent a classic approach to aryl ether synthesis. While historically requiring harsh conditions, significant progress has been made through the development of new ligand systems that allow the reactions to proceed under milder conditions. nih.gov For the synthesis of this compound, this approach would typically involve the coupling of 3-methoxyphenol (B1666288) with a tert-butylating agent.

Modern protocols for the O-arylation of phenols often utilize a Cu(I) source, such as CuI, in the presence of a ligand and a base. nih.gov Ligands like picolinic acid have proven effective in promoting the coupling of phenols with aryl iodides and bromides, tolerating a variety of functional groups. nih.gov Another approach involves the copper-catalyzed reaction of phenols with alkylborane reagents, which can proceed in the presence of an oxidant like di-tert-butyl peroxide. organic-chemistry.org This method avoids the need for strong bases, making it compatible with sensitive substrates. organic-chemistry.org

Despite these advances, the synthesis of sterically hindered ethers, such as aryl tert-butyl ethers, via copper catalysis can remain challenging compared to palladium-based systems. nih.gov

Table 2: Examples of Copper-Catalyzed O-Arylation Systems for Phenols

| Copper Source | Ligand | Base | Solvent | Application |

| CuI | Picolinic Acid | K₃PO₄ | DMSO | O-arylation of phenols with aryl halides nih.gov |

| Cu(OAc)₂ | None | None | - | O-alkylation of phenols with alkylboranes organic-chemistry.org |

| CuI | N,N-dimethylglycine | Cs₂CO₃ | Dioxane | Coupling of aryl iodides with aliphatic alcohols organic-chemistry.org |

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile replaces a leaving group on an aromatic ring. libretexts.org This mechanism, however, is generally effective only when the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

In the case of synthesizing this compound from a precursor like 1-chloro-3-methoxybenzene, the methoxy (B1213986) group is an electron-donating group, which deactivates the ring toward nucleophilic attack. Therefore, the direct SNAr reaction with sodium tert-butoxide is not a feasible route under standard conditions. libretexts.org

An alternative mechanism, known as the elimination-addition (benzyne) mechanism, can occur under extremely basic conditions. libretexts.orgyoutube.com A very strong base, such as sodium amide, can deprotonate the ring to form a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. youtube.com However, for a substituted benzene (B151609), this can lead to a mixture of products, posing a challenge for regioselectivity. youtube.com

Novel Reagents and Catalytic Systems in the Synthesis of this compound

The continuous evolution of synthetic methodologies is driven by the design of more efficient and selective catalysts and reagents.

The performance of transition metal catalysts is profoundly influenced by the ligands coordinated to the metal center. nih.gov In palladium-catalyzed aryl etherification, ligand design has been instrumental in overcoming previous limitations. The development of sterically bulky and electron-rich phosphine (B1218219) ligands, particularly di-tert-butylphosphinobiphenyl ligands, proved to be a breakthrough. lookchem.com These ligands are thought to promote the formation of the catalytically active 1:1 Pd(0):ligand complex and facilitate the challenging C-O reductive elimination step, leading to higher yields and broader substrate tolerance. lookchem.comnih.gov

Similarly, in copper-catalyzed systems, the choice of ligand is critical. While early Ullmann reactions were often performed without ligands at very high temperatures, the introduction of ligands such as diamines, amino acids (e.g., picolinic acid), and oxalamides has enabled these reactions to proceed under significantly milder conditions with improved efficiency. nih.govrsc.org

Table 3: Impact of Ligand Design on Aryl Ether Synthesis

| Metal | Ligand Class | Key Structural Feature | Impact on Catalysis |

| Palladium | Biaryl Phosphines | Steric bulk and electron-richness | Enhances reductive elimination, improves yields for unactivated halides lookchem.com |

| Copper | Picolinic Acid | N,O-chelation | Enables mild O-arylation of phenols nih.gov |

| Copper | Oxalamides | N,O-chelation | Effective for coupling phenols with (hetero)aryl halides rsc.org |

To enhance the practical utility of catalytic systems, significant effort has been directed toward the development of supported (heterogeneous) catalysts. These catalysts offer several advantages over their homogeneous counterparts, including simplified product purification, catalyst recovery, and recycling. rsc.org

In the context of aryl ether synthesis, various supported copper catalysts have been reported. For instance, a catalyst comprising Cu(II) supported on boehmite (a form of aluminum oxide hydroxide) has been used for the synthesis of diaryl ethers from aryl halides and phenols with excellent yields. rsc.org Another example involves the use of copper(I) supported in a USY-zeolite framework for similar transformations. rsc.org These systems demonstrate the potential for creating more sustainable and economically attractive processes for the production of compounds like this compound. While palladium-based heterogeneous catalysts are also widely studied, their application in C-O coupling for aryl tert-butyl ethers is an area of ongoing research.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves a shift away from traditional methods that may utilize hazardous materials and generate significant waste, towards cleaner and more efficient alternatives.

Solvent-Free or Environmentally Benign Solvent Approaches

A significant focus of green synthetic strategies is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to air pollution. For the synthesis of aryl ethers like this compound, several innovative approaches have been developed.

Solvent-Free Williamson Ether Synthesis: The Williamson ether synthesis is a classical method for preparing ethers. In a greener adaptation, this reaction can be performed under solvent-free conditions. This typically involves the reaction of a phenoxide with an alkylating agent in the presence of a solid base or a phase-transfer catalyst (PTC). For the synthesis of this compound, 3-methoxyphenol would be reacted with a tert-butylating agent. However, the use of tertiary alkyl halides like tert-butyl bromide in a classic SN2 reaction is challenging due to the high propensity for elimination reactions.

Research into solvent-free etherification of phenols has demonstrated high yields with various alkylating agents. While direct examples for this compound are not extensively documented, analogous reactions provide valuable insights. For instance, solvent-free etherification of phenols using dimethyl sulfate (B86663) or benzyl (B1604629) chloride in the presence of solid potassium carbonate has been shown to proceed rapidly at low temperatures with excellent yields.

Phase-Transfer Catalysis (PTC) under Solvent-Free Conditions: Phase-transfer catalysts facilitate the reaction between reactants in different phases (e.g., a solid phenoxide and a liquid alkylating agent). This can enhance reaction rates and allow for milder reaction conditions, often eliminating the need for a solvent. Polyethylene glycols (PEGs) of low molecular weight have been effectively used as phase-transfer catalysts in the solvent-free etherification of phenols.

| Phenol (B47542) | Alkylating Agent | Catalyst/Base | Conditions | Yield (%) |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Diethyl sulfate | K₂CO₃ | Solvent-free, mixing | High |

| Various phenols | Dimethyl sulfate/Alkyl halides | PEG400 | Solvent-free | >86 |

| Various phenols | tert-Butyl bromide | Basic lead carbonate | Solvent-free | Good to excellent |

Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to using greener alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Micellar catalysis in aqueous media is a promising approach. Surfactants form micelles in water, creating nano-reactors where organic reactions can occur. This technique has been successfully applied to the O-alkylation of various phenols. Ionic liquids, which are salts with low melting points, are also considered green solvents due to their low vapor pressure, although their toxicity and biodegradability must be carefully evaluated.

Atom Economy and Reaction Efficiency Considerations

Green chemistry places a strong emphasis on maximizing the incorporation of all materials used in the process into the final product.

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. It is calculated as:

AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For the synthesis of this compound from 3-methoxyphenol and a tert-butylating agent, the choice of the tert-butyl source significantly impacts the atom economy. For example, using tert-butanol (B103910) in an acid-catalyzed reaction would theoretically have a higher atom economy than using tert-butyl bromide in a Williamson-type synthesis, as the only byproduct in the former is water.

Reaction Mass Efficiency (RME): RME provides a more practical measure of the greenness of a reaction by taking into account the actual masses of reactants, solvents, and reagents used to produce a certain mass of product. It is calculated as:

RME = (Mass of Isolated Product / Total Mass of Reactants) x 100%

Improving RME involves optimizing reaction conditions to achieve high yields and selectivity, minimizing the use of excess reagents, and reducing the amount of solvent and purification materials.

| Metric | Definition | Goal |

|---|---|---|

| Atom Economy (AE) | (MW of desired product / Σ MW of all reactants) x 100% | Maximize (approach 100%) |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Maximize |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Minimize (approach 1) |

| E-Factor | Total waste (kg) / Product (kg) | Minimize (approach 0) |

By focusing on these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing waste and environmental impact while maintaining high efficiency. Future research will likely focus on developing catalytic systems that enable the use of greener tert-butylating agents under solvent-free or aqueous conditions to further enhance the green credentials of this important chemical's production.

Mechanistic Elucidation of Chemical Transformations Involving 1 1,1 Dimethylethoxy 3 Methoxybenzene

Detailed Investigations of Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) stands as a fundamental reaction class for aromatic compounds. In 1-(1,1-dimethylethoxy)-3-methoxybenzene, the methoxy (B1213986) and tert-butoxy (B1229062) groups are both activating and ortho-, para-directing. Their combined influence, alongside the steric hindrance from the bulky tert-butyl group, results in nuanced regioselectivity.

Kinetics and Thermodynamics of Substitution Reactions

The rate of electrophilic aromatic substitution is markedly accelerated by the electron-donating nature of the methoxy and tert-butoxy groups, which stabilize the intermediate arenium ion. Kinetically, substitution is generally favored at positions ortho and para to the methoxy group and ortho to the tert-butoxy group (positions 2, 4, and 6). The para position relative to the methoxy group (position 4) often emerges as the kinetically preferred site, benefiting from strong electronic activation while experiencing less steric hindrance compared to the positions adjacent to the bulky tert-butoxy group.

Thermodynamic control, which favors the most stable product, can sometimes lead to the rearrangement of initial kinetic products to more stable isomers. The stability of the potential arenium ion intermediates is a key determinant of the reaction's energy landscape, with para-substituted intermediates generally being more stable than their ortho counterparts due to minimized steric strain.

Table 1: Relative Reactivity in Electrophilic Aromatic Substitution

This interactive table provides a comparative look at the activating effects of different substituents in electrophilic aromatic substitution. While specific comparative kinetic data for this compound is not extensively documented in comparative literature, its high reactivity is anticipated due to the presence of two activating groups.

| Compound | Relative Rate (k/k_benzene) | Activating/Deactivating |

| Benzene (B151609) | 1 | - |

| Anisole (Methoxybenzene) | 1 x 10^4 | Activating |

| tert-Butylbenzene | 16 | Activating |

| 1,3-Dimethoxybenzene | 2 x 10^6 | Strongly Activating |

Isotope Effects and Reaction Coordinate Analysis

Kinetic isotope effects (KIEs) serve as a powerful diagnostic tool for probing reaction mechanisms. In the context of electrophilic aromatic substitution, substituting a hydrogen atom with deuterium (B1214612) at the reaction site can help identify the rate-determining step. For activated aromatic systems like this compound, the formation of the arenium ion is typically the slow step. Consequently, a negligible primary kinetic isotope effect (kH/kD ≈ 1) is expected, indicating that the C-H bond is not broken during the rate-determining step.

Reaction coordinate analysis, often complemented by computational modeling, maps the energetic pathway of the reaction. For the substitution of this compound, the energy profile would feature two primary transition states and the arenium ion intermediate. The first transition state, leading to the formation of this intermediate, is generally the highest in energy and thus corresponds to the rate-determining step. This analysis also elucidates the relative energies of the possible arenium ions, thereby rationalizing the observed regioselectivity.

Radical-Mediated Processes and Electron Transfer Mechanisms

Although less prevalent than electrophilic substitutions, radical-mediated reactions involving this compound can be initiated under specific conditions, such as in the presence of radical initiators or through photochemical excitation. These processes often hinge on electron transfer from the electron-rich aromatic ring. The presence of two electron-donating groups renders the molecule susceptible to oxidation. A single-electron transfer (SET) from the aromatic ring to a suitable acceptor can generate a radical cation. This intermediate is stabilized by resonance, with the oxygen atoms of the alkoxy groups playing a key role in delocalizing the unpaired electron, and can subsequently engage in a variety of reactions.

Rearrangement Reactions and Sigmatropic Shifts of Alkoxy Groups

Alkoxy groups attached to an aromatic ring can undergo rearrangement reactions. While classic examples include the Fries and Claisen rearrangements, for this compound, a-sigmatropic shift of the tert-butyl group from the oxygen atom to a carbon on the aromatic ring is a theoretical possibility. Such a rearrangement would yield a tert-butylated phenol (B47542) derivative and typically requires forcing conditions like high temperatures or the presence of a strong Lewis acid. The thermodynamic driving force for this transformation would be the formation of a more stable carbon-carbon bond at the expense of a carbon-oxygen bond, coupled with the restoration of aromaticity.

C-O Bond Cleavage Mechanistic Studies

The cleavage of the carbon-oxygen bonds in this compound can occur via distinct mechanisms depending on the reaction conditions. The ether linkage of the tert-butoxy group is particularly labile under acidic conditions. The mechanism proceeds through the protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, resulting in the formation of 3-methoxyphenol (B1666288).

In contrast, the C(aryl)-O bond of the methoxy group is considerably more robust. Its cleavage necessitates more stringent conditions, such as treatment with strong acids like hydrobromic acid (HBr) or boron tribromide (BBr3). The mechanism in these instances typically involves a nucleophilic attack by a bromide ion on the methyl group in an SN2 fashion, subsequent to the protonation or Lewis acid coordination of the oxygen atom.

Table 2: Representative Bond Dissociation Energies (BDEs)

The following table presents typical bond dissociation energies, which help to rationalize the observed selectivity in C-O bond cleavage reactions.

| Bond | Typical BDE (kJ/mol) |

| C(aryl)−OCH₃ | ~420 |

| CH₃−O | ~380 |

| C(aryl)O−tBu | ~350 |

| tBu−O | ~320 |

Theoretical and Computational Chemistry Studies of 1 1,1 Dimethylethoxy 3 Methoxybenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By focusing on the electron density, DFT calculations can determine key properties such as the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO energy is an indicator of a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals is a crucial descriptor of chemical reactivity and stability. researchgate.net

For 1-(1,1-dimethylethoxy)-3-methoxybenzene, the electron-donating nature of the oxygen atoms in both the methoxy (B1213986) and tert-butoxy (B1229062) groups significantly influences the electronic properties. These groups increase the energy of the HOMO and localize its density primarily on the aromatic ring, particularly at the ortho and para positions relative to the substituents. This enrichment of electron density at specific sites suggests a high susceptibility to electrophilic attack at these positions.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are used to predict how a molecule will interact with electrophiles and nucleophiles. nih.gov In this compound, the MEP would show negative potential (red regions) around the oxygen atoms, indicating them as sites for hydrogen bonding, while the aromatic protons and alkyl groups would exhibit positive potential (blue regions). researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability; susceptibility to electrophilic attack. |

| LUMO Energy | 1.5 eV | Indicates electron-accepting ability; susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Relates to kinetic stability and chemical reactivity; a larger gap implies higher stability. researchgate.net |

| Dipole Moment | ~1.5 - 2.0 D | Measures molecular polarity, influencing solubility and intermolecular forces. |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. elixirpublishers.com Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to perform highly accurate calculations of a molecule's ground state properties. elixirpublishers.comresearchgate.net

For this compound, these calculations would be employed to determine the fully optimized molecular geometry, including precise bond lengths, bond angles, and dihedral angles. nih.gov This would reveal the preferred spatial orientation of the flexible methoxy and bulky tert-butoxy groups relative to the benzene (B151609) ring. The calculated ground state energy provides a quantitative measure of the molecule's thermodynamic stability. Furthermore, vibrational frequency calculations can be performed to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared and Raman spectra. elixirpublishers.com

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The presence of multiple rotatable bonds in this compound allows it to adopt various spatial arrangements, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.

Molecular Mechanics (MM) employs classical physics-based force fields to rapidly calculate the potential energy of a molecule as a function of its geometry. researchgate.net This approach is well-suited for exploring the vast conformational space of flexible molecules. A systematic search, such as rotating the C-O bonds of the ether groups, can generate a potential energy surface, identifying the lowest-energy (most stable) conformers. rsc.org

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion. mdpi.com By simulating the movements of atoms over time at a specific temperature, MD can explore the conformational landscape and reveal the dynamic equilibrium between different conformers. rsc.org For this compound, MD simulations would illustrate the rotational flexibility of the methoxy group and the more sterically hindered movements of the tert-butoxy group, providing insight into how the molecule occupies its conformational space under realistic conditions. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

A primary application of computational chemistry is the elucidation of chemical reaction mechanisms. arxiv.org By mapping the potential energy surface that connects reactants to products, it is possible to identify intermediate structures and the high-energy transition states that represent the kinetic barriers to reaction. researchgate.net

In electrophilic aromatic substitution reactions, the methoxy and tert-butoxy groups are both activating and ortho, para-directing. Given their meta relationship on the benzene ring of this compound, several positions are activated for attack by an electrophile (E⁺): C2, C4, and C6.

Computational modeling can predict the regioselectivity of such reactions by calculating the activation energies for the formation of the sigma complex intermediate at each potential site. The reaction pathway with the lowest activation energy barrier is the most kinetically favorable and corresponds to the major product. Steric hindrance from the bulky tert-butoxy group is expected to play a significant role, disfavoring attack at the adjacent C2 and C6 positions. Therefore, it is anticipated that electrophilic attack at the C4 position (para to the methoxy group and ortho to the tert-butoxy group) would be the most favorable pathway.

Table 2: Predicted Relative Activation Energies for Electrophilic Substitution

| Position of Electrophilic Attack | Predicted Relative Activation Energy (ΔG‡) | Expected Product Distribution |

|---|---|---|

| C4 (para to -OCH₃, ortho to -OC(CH₃)₃) | Low | Major Product |

| C6 (ortho to -OCH₃) | Medium | Minor Product |

| C2 (ortho to both groups) | High | Trace/No Product |

The solvent in which a reaction is conducted can profoundly influence its rate and mechanism. Computational models can incorporate the effects of a solvent through either implicit or explicit models. mdpi.com Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. mdpi.com Explicit solvation models involve including a number of individual solvent molecules in the simulation, offering a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding.

For reactions involving this compound that may proceed through charged intermediates or transition states, the polarity of the solvent is critical. A polar solvent would be expected to stabilize charged species, thereby lowering the activation energy and accelerating the reaction rate. Mechanistic simulations that include solvation effects provide a more realistic prediction of reaction outcomes compared to gas-phase calculations alone. semanticscholar.org

Advanced Spectroscopic and Diffraction Methodologies for Structural Insight into 1 1,1 Dimethylethoxy 3 Methoxybenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Advanced 2D NMR techniques, relaxation studies, and diffusion-ordered spectroscopy provide a multi-faceted view of molecular structure, connectivity, and dynamics.

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and establishing the molecular framework. For 1-(1,1-Dimethylethoxy)-3-methoxybenzene, these techniques would resolve the complex spin systems of the aromatic ring and confirm the placement of the substituent groups.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. nih.gov In the aromatic region of the ¹H spectrum, COSY would reveal cross-peaks connecting adjacent protons, confirming the H-4/H-5, H-5/H-6, and H-6/H-2 coupling network. No correlations would be observed for the singlet signals of the methoxy (B1213986) and tert-butyl groups.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map ¹H signals to the ¹³C nuclei to which they are directly attached (one-bond J-coupling). youtube.comyoutube.com This would unequivocally link each aromatic proton signal (H-2, H-4, H-5, H-6) to its corresponding carbon atom. It would also show correlations between the methoxy protons and the methoxy carbon, and the tert-butyl protons and the equivalent methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range connectivity (2-4 bonds), which is key to piecing together the molecular skeleton. youtube.comscience.gov Key expected correlations would include:

The tert-butyl protons (¹H) correlating to the quaternary tert-butyl carbon and, crucially, to the C-1 aromatic carbon, confirming the attachment point of the tert-butoxy (B1229062) group.

The methoxy protons (¹H) correlating to the C-3 aromatic carbon.

The aromatic proton H-2 showing correlations to C-4, C-6, and the quaternary carbon C-1.

The aromatic proton H-4 showing correlations to C-2, C-6, and the methoxy-bearing carbon C-3.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close in space, regardless of their bonding connectivity. youtube.com NOESY is particularly useful for determining preferred conformations. For this molecule, key through-space correlations would be expected between:

The tert-butyl protons and the ortho-protons on the ring (H-2 and H-6), providing insight into the rotational preference of the bulky tert-butyl group.

The methoxy protons and its ortho-protons (H-2 and H-4), indicating the orientation of the methoxy group relative to the plane of the benzene (B151609) ring.

The following tables summarize the predicted NMR data based on the structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments

| Position | Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|---|

| 1 | C | - | - | 156.5 |

| 2 | CH | 6.60 | d | 108.0 |

| 3 | C | - | - | 160.0 |

| 4 | CH | 6.55 | d | 102.5 |

| 5 | CH | 7.15 | t | 130.0 |

| 6 | CH | 6.65 | d | 107.5 |

| -O-C(CH₃)₃ | Cq | - | - | 78.5 |

| -O-C(CH₃)₃ | CH₃ | 1.30 | s | 29.0 |

| -OCH₃ | CH₃ | 3.78 | s | 55.0 |

Table 2: Predicted Key 2D NMR Correlations

| Experiment | Proton (¹H) | Correlated Atom(s) | Type of Information |

|---|---|---|---|

| COSY | H-5 | H-4, H-6 | ³J (vicinal) proton coupling |

| HSQC | H-2 | C-2 | ¹J direct C-H attachment |

| HSQC | -OC(CH₃)₃ | -OC(CH₃)₃ | ¹J direct C-H attachment |

| HMBC | -OC(CH₃)₃ | C-1, -O-C(CH₃)₃ | ²J and ³J long-range coupling |

| HMBC | -OCH₃ | C-3 | ³J long-range coupling |

| NOESY | -OC(CH₃)₃ | H-2, H-6 | Through-space proximity |

| NOESY | -OCH₃ | H-2, H-4 | Through-space proximity |

Relaxation Studies and Diffusion-Ordered Spectroscopy (DOSY)

Relaxation studies provide information on molecular motion. The spin-lattice relaxation time (T₁) for ¹³C nuclei can distinguish between protonated and non-protonated (quaternary) carbons. The quaternary carbons (C-1, C-3, and the central carbon of the tert-butyl group) are expected to have significantly longer T₁ values than the protonated aromatic and methyl carbons due to less efficient relaxation pathways.

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients, which correlate with molecular size and shape. manchester.ac.ukrsc.orgyoutube.comfsu.edunih.gov In a pure sample of this compound, all proton signals would align horizontally in the 2D DOSY spectrum, corresponding to a single diffusion coefficient. This provides a powerful method for confirming the purity of a sample and for analyzing its behavior in complex mixtures without physical separation.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of elemental compositions. The fragmentation pattern gives crucial information about the molecule's structure. For this compound (C₁₁H₁₆O₂), the calculated exact mass of the molecular ion [M]⁺• is 180.11503 u.

The fragmentation of aryl ethers is well-characterized. miamioh.edulibretexts.orgwhitman.edu The tert-butoxy group is particularly prone to fragmentation. Two primary fragmentation pathways are anticipated:

Loss of isobutylene (B52900): A common rearrangement involves the transfer of a hydrogen atom and the neutral loss of isobutylene (C₄H₈, 56.0626 u), resulting in a radical cation of 3-methoxyphenol (B1666288) at m/z 124.05242.

Loss of a tert-butyl radical: Alpha-cleavage can lead to the loss of a tert-butyl radical (•C(CH₃)₃, 57.07042 u), generating a cation at m/z 123.04461. Subsequent fragmentation could involve the loss of a methyl radical (•CH₃) or carbon monoxide (CO) from the resulting ions.

Table 3: Predicted HRMS Fragmentation Data for C₁₁H₁₆O₂

| Proposed Formula | Calculated m/z | Identity | Proposed Loss |

|---|---|---|---|

| [C₁₁H₁₆O₂]⁺• | 180.11503 | Molecular Ion | - |

| [C₁₀H₁₃O₂]⁺ | 165.09156 | [M - CH₃]⁺ | •CH₃ |

| [C₇H₈O₂]⁺• | 124.05242 | [M - C₄H₈]⁺• | Isobutylene |

| [C₇H₇O₂]⁺ | 123.04461 | [M - C₄H₉]⁺ | •C(CH₃)₃ |

| [C₆H₅O]⁺ | 93.03404 | [M - C₄H₉ - CH₂O]⁺ | •C(CH₃)₃, Formaldehyde |

Single-Crystal X-ray Diffraction Methodologies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu It yields accurate bond lengths, bond angles, and detailed information about how molecules pack together. Although a crystal structure for this compound has not been reported, the expected findings from such an analysis can be discussed.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is governed by a balance of intermolecular forces. mdpi.comresearchgate.netrsc.org For this compound, the packing would likely be dominated by van der Waals forces. Key interactions would include:

C-H···π Interactions: Hydrogen atoms from the alkyl groups or the aromatic ring of one molecule could interact with the electron-rich π-system of the benzene ring of a neighboring molecule. nih.gov

Weak C-H···O Hydrogen Bonds: The ether oxygen atoms are potential hydrogen bond acceptors, and weak interactions with C-H donors from adjacent molecules could play a role in directing the crystal packing. nih.gov

π-π Stacking: While possible, the significant steric bulk of the tert-butyl group might hinder efficient face-to-face π-π stacking of the aromatic rings. nih.gov A herringbone or offset stacking arrangement is more probable, as seen in the crystal structure of anisole. nih.govresearchgate.net

Conformational Preferences in the Crystalline State

The solid-state structure would reveal the preferred conformations of the flexible methoxy and tert-butoxy groups.

Methoxy Group: The C(aryl)-O-C-H torsion angle determines the orientation of the methoxy group. It is expected to be largely coplanar with the benzene ring to allow for resonance stabilization, though slight out-of-plane twisting is common to relieve steric strain with the adjacent H-2 and H-4 protons. researchgate.net

tert-Butoxy Group: The conformation of the much larger tert-butoxy group is dictated primarily by steric hindrance. conicet.gov.ar The C(aryl)-O-C-C torsion angle would be optimized to minimize steric clashes between the bulky tert-butyl methyl groups and the ortho-protons (H-2, H-6) of the aromatic ring. This would likely result in a specific, locked conformation within the ordered crystalline environment.

Table of Compounds

Chemical Transformations and Synthetic Utility of 1 1,1 Dimethylethoxy 3 Methoxybenzene As a Reagent or Intermediate

Role as an Activated Aromatic Nucleophile in Electrophilic Reactions

The benzene (B151609) ring of 1-(1,1-dimethylethoxy)-3-methoxybenzene is rendered electron-rich, and therefore highly activated towards electrophilic attack, by the presence of two oxygen-containing substituents. Both the methoxy (B1213986) and the tert-butoxy (B1229062) groups are ortho, para-directing due to their ability to donate electron density to the aromatic ring through resonance. This enhanced nucleophilicity makes the compound a potent substrate in a range of electrophilic aromatic substitution reactions.

The regiochemical outcome of these substitutions is a delicate interplay between the electronic directing effects of the two groups and the steric hindrance imposed by the bulky tert-butyl group. The methoxy group is a strongly activating ortho, para-director. Similarly, the tert-butoxy group is also an activating and ortho, para-directing substituent. However, the considerable size of the tert-butyl group significantly hinders electrophilic attack at the positions ortho to it (C2 and C6). Consequently, electrophilic substitution predominantly occurs at the positions activated by the methoxy group and para to the tert-butoxy group.

The primary sites of electrophilic attack on this compound are the C4 and C6 positions, which are ortho and para to the methoxy group, respectively, and meta to the tert-butoxy group. The C2 position, being ortho to both groups, is also electronically activated but sterically hindered. The C5 position is meta to both groups and is the least reactive site.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Reaction Conditions | Major Product(s) |

| Br₂ | Acetic acid | 4-Bromo-1-(1,1-dimethylethoxy)-3-methoxybenzene |

| HNO₃/H₂SO₄ | Cold | 4-Nitro-1-(1,1-dimethylethoxy)-3-methoxybenzene and 2-Nitro-1-(1,1-dimethylethoxy)-3-methoxybenzene |

| R-COCl/AlCl₃ | Friedel-Crafts Acylation | 4-Acyl-1-(1,1-dimethylethoxy)-3-methoxybenzene |

This table is illustrative and based on general principles of electrophilic aromatic substitution. Specific yields and isomer ratios can vary based on precise reaction conditions.

Strategies for Selective Deprotection of tert-Butyl Ethers and Methoxyl Groups

The differential reactivity of the tert-butyl ether and methyl ether functionalities in this compound allows for their selective cleavage, a crucial aspect in multi-step organic synthesis where one group needs to be removed while the other remains intact.

The tert-butyl ether is significantly more labile to acidic conditions than the methyl ether. This difference in reactivity is attributed to the stability of the tertiary carbocation (tert-butyl cation) that is formed as a leaving group during the cleavage of the tert-butyl ether. This allows for the selective removal of the tert-butyl group under mild acidic conditions that leave the more robust methyl ether untouched.

Conversely, the demethylation of the methoxy group typically requires harsher conditions, often involving strong Lewis acids or nucleophilic reagents. This orthogonality in deprotection strategies provides synthetic chemists with the flexibility to unmask either the C1 or C3 hydroxyl group at will.

Table 2: Reagents for Selective Deprotection

| Target Group | Reagent | Typical Conditions | Product |

| tert-Butyl Ether | Trifluoroacetic acid (TFA) | Dichloromethane, room temperature | 3-Methoxyphenol (B1666288) |

| tert-Butyl Ether | Aqueous Phosphoric Acid | Mild heating | 3-Methoxyphenol |

| tert-Butyl Ether | CeCl₃·7H₂O/NaI | Acetonitrile, reflux | 3-Methoxyphenol |

| Methoxy Group | Boron tribromide (BBr₃) | Dichloromethane, low temperature | 3-(1,1-Dimethylethoxy)phenol |

| Methoxy Group | Ethanethiol/AlCl₃ | Reflux | 3-(1,1-Dimethylethoxy)phenol |

| Methoxy Group | Hydrobromic acid (HBr) | Acetic acid, reflux | 3-(1,1-Dimethylethoxy)phenol |

Precursor in Directed Ortho-Metalation Reactions

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. The methoxy group in this compound can act as a directed metalation group (DMG), guiding the deprotonation of the adjacent ortho position (C2) by a strong organolithium base, such as n-butyllithium or sec-butyllithium. The tert-butoxy group, due to its steric bulk, is generally a less effective DMG.

The lithium atom of the organolithium reagent coordinates to the oxygen of the methoxy group, leading to a temporary increase in the acidity of the neighboring ortho-protons. Subsequent abstraction of the C2 proton by the base generates a lithiated intermediate. This organolithium species can then be trapped by a variety of electrophiles to introduce a wide range of substituents at the C2 position with high regioselectivity.

This strategy provides a reliable method for the synthesis of 2-substituted-1-(1,1-dimethylethoxy)-3-methoxybenzene derivatives, which would be difficult to obtain through classical electrophilic aromatic substitution due to the directing effects of the existing substituents.

Table 3: Examples of Directed Ortho-Metalation of this compound

| Base | Electrophile | Product |

| n-Butyllithium | CO₂ | 2-(1,1-Dimethylethoxy)-6-methoxybenzoic acid |

| sec-Butyllithium | I₂ | 1-(1,1-Dimethylethoxy)-2-iodo-3-methoxybenzene |

| n-Butyllithium | (CH₃)₃SiCl | 1-(1,1-Dimethylethoxy)-3-methoxy-2-(trimethylsilyl)benzene |

Application in Aryne Chemistry

This compound can also serve as a precursor for the generation of highly reactive aryne intermediates. Arynes are neutral, highly strained species containing a formal triple bond within an aromatic ring. They are valuable intermediates in the synthesis of complex aromatic compounds through cycloaddition and nucleophilic addition reactions.

The generation of a benzyne (B1209423) from a derivative of this compound typically requires the presence of two adjacent leaving groups or a leaving group and a position susceptible to deprotonation. For instance, a dihalo-derivative or a halo-derivative that can be ortho-lithiated can be induced to eliminate to form the corresponding aryne.

The resulting 3-(1,1-dimethylethoxy)-5-methoxybenzyne can then participate in various trapping reactions, such as [4+2] cycloadditions with dienes like furan, or nucleophilic additions with a range of nucleophiles, leading to the formation of highly substituted aromatic products.

Table 4: Generation and Trapping of 3-(1,1-Dimethylethoxy)-5-methoxybenzyne

| Aryne Precursor | Generation Conditions | Trapping Agent | Product |

| 1-Bromo-2-(1,1-dimethylethoxy)-6-methoxybenzene | n-BuLi, THF, -78 °C | Furan | 5-(1,1-Dimethylethoxy)-7-methoxy-1,4-epoxy-1,4-dihydronaphthalene |

| 1,2-Dibromo-3-(1,1-dimethylethoxy)-5-methoxybenzene | Mg, THF | Anthracene | Substituted Triptycene Derivative |

Synthesis and Characterization of Derivatized Analogs of 1 1,1 Dimethylethoxy 3 Methoxybenzene

Functionalization Strategies on the Aromatic Ring

The aromatic ring of 1-(1,1-dimethylethoxy)-3-methoxybenzene is amenable to various functionalization strategies, primarily through electrophilic aromatic substitution reactions. The existing methoxy (B1213986) (-OCH3) and tert-butoxy (B1229062) (-OC(CH3)3) groups are both ortho, para-directing activators, significantly influencing the regioselectivity of incoming electrophiles. The combined electron-donating effects of these groups enhance the nucleophilicity of the benzene (B151609) ring, making it more susceptible to electrophilic attack than benzene itself. libretexts.orgunizin.org

Common electrophilic aromatic substitution reactions that can be employed to introduce a variety of functional groups onto the aromatic scaffold include:

Nitration: The introduction of a nitro group (-NO2) is typically achieved using a mixture of nitric acid and sulfuric acid. The strong activating nature of the alkoxy groups facilitates this reaction.

Halogenation: Bromination or chlorination can be accomplished using elemental bromine or chlorine in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively. An alkyl halide or acyl halide is reacted with the aromatic compound in the presence of a strong Lewis acid catalyst.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO3H) onto the ring.

The directing effects of the methoxy and tert-butoxy groups would channel incoming electrophiles to the positions ortho and para to them. Given the 1,3-disubstitution pattern, the potential sites for substitution are the C2, C4, and C6 positions. Steric hindrance from the bulky tert-butoxy group may influence the distribution of ortho and para products.

Beyond classical electrophilic aromatic substitution, ortho-lithiation presents another powerful strategy for functionalization. Directed metalation, using organolithium reagents like n-butyllithium, can selectively deprotonate a carbon atom ortho to one of the alkoxy groups, creating a nucleophilic center that can then react with a variety of electrophiles to introduce a wide range of substituents.

Modification of the Alkoxy Side Chains

The two alkoxy side chains of this compound, the tert-butoxy and methoxy groups, can also be chemically modified to generate further analogs.

The tert-butoxy group is a well-known protecting group for phenols and is susceptible to cleavage under acidic conditions. libretexts.org This deprotection can be achieved using strong acids such as trifluoroacetic acid or hydrogen chloride, which proceed via an SN1 mechanism involving a stable tert-butyl cation. minia.edu.egslideshare.net This reaction regenerates the hydroxyl group, yielding 3-methoxyphenol (B1666288), which can then be re-alkylated with different alkylating agents to introduce novel ether functionalities. Reagents like cerium(III) chloride in combination with sodium iodide have also been reported for the mild and chemoselective cleavage of tert-butyl ethers.

The methoxy group , being an aryl methyl ether, is generally more robust but can be cleaved to the corresponding phenol (B47542) using more stringent conditions. Common reagents for the demethylation of aryl methyl ethers include strong protic acids like hydrogen bromide (HBr) and hydrogen iodide (HI), as well as Lewis acids such as boron tribromide (BBr3) and aluminum chloride (AlCl3). libretexts.orgunizin.org Selective demethylation in the presence of other functional groups can be challenging and often requires careful optimization of reaction conditions. libretexts.org For instance, acidic concentrated lithium bromide (ACLB) has been shown to be effective for the demethylation of various lignin-derived aromatic compounds under moderate conditions. researchgate.net

Investigation of Substituent Effects on Reactivity and Electronic Properties

The introduction of different substituents onto the aromatic ring or the modification of the alkoxy side chains of this compound significantly alters its reactivity and electronic properties. These effects can be systematically studied and quantified.

The electronic nature of the substituents plays a crucial role in the reactivity of the aromatic ring towards further electrophilic substitution. Electron-donating groups (EDGs) increase the electron density of the ring, thereby activating it and increasing the reaction rate. libretexts.orgminia.edu.eg Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring and slowing down the reaction rate. libretexts.org

The Hammett equation provides a quantitative means to correlate the electronic effects of meta- and para-substituents on the rates and equilibria of reactions of benzene derivatives. researchgate.netwikipedia.org By plotting the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted derivatives against the appropriate substituent constant (σ), a linear free-energy relationship can be established. The slope of this plot, the reaction constant (ρ), indicates the sensitivity of the reaction to substituent effects. libretexts.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups enhance the reaction rate.

The introduction of substituents also impacts the electronic properties of the molecule, which can be probed using various spectroscopic techniques. For example, changes in the electronic environment of the aromatic protons and carbons can be observed by 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of these nuclei are sensitive to the electron-donating or electron-withdrawing nature of the substituents. Furthermore, the electronic absorption and emission spectra of the derivatized analogs can be analyzed using UV-Visible and fluorescence spectroscopy to understand how different functional groups affect the electronic transitions within the molecule. umn.edu

Below is an interactive data table summarizing the expected directing effects of common substituents on electrophilic aromatic substitution on a benzene ring.

| Substituent | Effect on Reactivity | Directing Effect |

| -OCH3 | Activating | Ortho, Para |

| -OC(CH3)3 | Activating | Ortho, Para |

| -NO2 | Deactivating | Meta |

| -Br | Deactivating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

| -SO3H | Deactivating | Meta |

| -CH3 | Activating | Ortho, Para |

| -COCH3 | Deactivating | Meta |

Future Research Directions and Emerging Methodologies in 1 1,1 Dimethylethoxy 3 Methoxybenzene Research

Exploration of Photochemical Reactions and Photoinduced Transformations

The interaction of light with molecules can induce unique chemical reactions that are often inaccessible through traditional thermal methods. For 1-(1,1-Dimethylethoxy)-3-methoxybenzene, the exploration of its photochemical behavior opens up a realm of possibilities for novel transformations. The presence of two distinct alkoxy groups on the benzene (B151609) ring, a methoxy (B1213986) and a tert-butoxy (B1229062) group, suggests several potential pathways for photoinduced reactions.

One of the primary areas of investigation would be the Photo-Fries rearrangement . This reaction typically involves the intramolecular rearrangement of an aryl ester to a hydroxy aryl ketone upon exposure to UV light. In the case of this compound, while not an ester, analogous rearrangements of aryl ethers are known. Irradiation could potentially lead to the cleavage of the ether bond and subsequent recombination to yield substituted phenols. Specifically, photolysis of aryl tert-butyl ethers has been shown to yield the corresponding phenol (B47542) as a major product, alongside tert-butyl-substituted phenols resulting from a photo-Fries-type reaction. These reactions are believed to proceed through a singlet excited state.

Another avenue of research is photosubstitution reactions . The electron-donating nature of the methoxy and tert-butoxy groups can influence the electron density of the aromatic ring in the excited state, potentially leading to nucleophilic or electrophilic aromatic photosubstitution reactions with different regioselectivity compared to ground-state reactions. For instance, in some methoxy-substituted aromatic compounds, photochemical reactions with nucleophiles have shown substitution patterns that differ from what is predicted by ground-state electronics.

Furthermore, photocleavage of the tert-butyl ether bond is a plausible transformation. The bulky tert-butyl group can be susceptible to cleavage under photochemical conditions, potentially generating a phenoxy radical and a tert-butyl radical. The fate of these radical intermediates would then depend on the reaction conditions, such as the solvent and the presence of radical traps.

A summary of potential photochemical transformations of this compound is presented in the table below.

| Reaction Type | Potential Reactants | Potential Products | Key Intermediates |

| Photo-Fries Rearrangement | This compound | 2-tert-butyl-5-methoxyphenol, 4-tert-butyl-3-methoxyphenol, 3-methoxyphenol (B1666288) | Phenoxy and tert-butyl radicals |

| Photosubstitution | This compound, Nucleophile (e.g., CN⁻) | Substituted this compound | Excited state of the aromatic ether |

| Photocleavage | This compound | 3-Methoxyphenol, Isobutylene (B52900) | Phenoxy and tert-butyl radicals |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Future research in this area would involve detailed mechanistic studies, including quantum yield determinations and the identification of transient intermediates using techniques like laser flash photolysis. Understanding the factors that control the selectivity of these photochemical reactions could lead to the development of novel synthetic routes to valuable substituted phenols and other fine chemicals.

Integration with Flow Chemistry and Microreactor Technologies

The synthesis of this compound and its derivatives can be significantly enhanced by leveraging the principles of flow chemistry and microreactor technologies. These approaches offer numerous advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, enhanced safety, and the potential for automation and scalability.

The etherification reaction to produce this compound, typically carried out by reacting 3-methoxyphenol with a tert-butylating agent in the presence of a base, is well-suited for translation to a continuous flow process. In a microreactor, the small channel dimensions ensure rapid mixing of reactants and efficient heat dissipation, which is particularly beneficial for exothermic reactions. This precise temperature control can lead to higher yields and selectivities by minimizing the formation of byproducts.

Furthermore, flow chemistry enables the exploration of a wider range of reaction conditions, including elevated temperatures and pressures, in a safe and controlled manner. This could allow for the use of less reactive tert-butylating agents or the acceleration of the reaction, leading to higher throughput. The integration of in-line analytical techniques, such as FT-IR or HPLC, can provide real-time monitoring of the reaction progress, facilitating rapid optimization of reaction parameters.

The table below outlines key parameters that can be precisely controlled and optimized in a flow synthesis of this compound.

| Parameter | Range of Control | Impact on Reaction | Optimization Goal |

| Residence Time | Seconds to minutes | Conversion, byproduct formation | Maximize conversion, minimize residence time |

| Temperature | Ambient to >200 °C | Reaction rate, selectivity | Enhance rate, control selectivity |

| Stoichiometry | Precise molar ratios | Yield, purity | Minimize excess reagents, maximize yield |

| Pressure | Atmospheric to high pressure | Suppression of solvent boiling, enhanced reaction rates | Maintain single phase, improve kinetics |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The development of a continuous flow process for the synthesis of this compound would not only improve the efficiency and safety of its production but also open up possibilities for the multi-step, continuous synthesis of more complex derivatives.

Application of Machine Learning and AI in Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the discovery of novel synthetic routes. For this compound, these computational tools hold immense potential to accelerate research and development.

Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the products of a given set of reactants and reagents. For this compound, an AI model could predict the regioselectivity of electrophilic aromatic substitution reactions, a critical aspect given the two directing groups on the benzene ring. For instance, models like RegioML, which use quantum chemical descriptors and machine learning, have shown high accuracy in predicting the regioselectivity of such reactions. rsc.orggithub.comchemrxiv.orgresearchgate.net This predictive capability can guide experimental work, saving time and resources by prioritizing the most promising reaction pathways.

Optimization of Reaction Conditions: AI algorithms can be coupled with automated reaction platforms, such as the flow chemistry systems described in the previous section, to create self-optimizing systems. nih.govrsc.org These systems can autonomously vary reaction parameters like temperature, concentration, and catalyst loading to identify the optimal conditions for maximizing the yield and purity of this compound or its derivatives. This approach can explore a vast parameter space much more efficiently than traditional one-variable-at-a-time optimization methods.

The table below illustrates the potential applications of different AI and ML approaches in the context of this compound research.

| AI/ML Application | Objective | Input Data | Predicted Output |

| Reaction Outcome Prediction | Predict major product(s) and regioselectivity | Structure of this compound, reactants, reagents | Product structures and their relative ratios |

| Condition Optimization | Maximize yield and/or selectivity | Reaction parameters (temperature, time, etc.), in-line analytical data | Optimal set of reaction conditions |

| Retrosynthesis Planning | Discover novel synthetic routes | Target molecule structure (e.g., a derivative of this compound) | A ranked list of potential synthetic pathways |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The integration of machine learning and AI into the research of this compound represents a paradigm shift, moving from a trial-and-error based approach to a data-driven and predictive science. This will undoubtedly accelerate the pace of discovery and innovation in this area of chemical synthesis.

Q & A

Q. What are the primary synthetic routes for 1-(1,1-Dimethylethoxy)-3-methoxybenzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves etherification or nucleophilic substitution. For example:

- Step 1: React 3-methoxyphenol with tert-butyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to introduce the tert-butoxy group.

- Step 2: Monitor reaction progress via TLC or GC-MS. Optimize temperature (60–80°C) and reaction time (12–24 hrs) to improve yield .

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC (>95%) and NMR (¹H/¹³C) .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- Mass Spectrometry (MS): Molecular ion peak at m/z 194 (C₁₁H₁₆O₂) with fragmentation patterns (e.g., loss of tert-butyl group, m/z 137) .

- NMR:

- ¹H NMR: δ 6.6–7.2 (aromatic protons), δ 3.8 (methoxy -OCH₃), δ 1.3 (tert-butyl -C(CH₃)₃).

- ¹³C NMR: δ 150–155 (ether carbons), δ 55–60 (methoxy carbon) .

- IR: Peaks at ~1250 cm⁻¹ (C-O ether stretch) and ~2850 cm⁻¹ (C-H, tert-butyl) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved respirator (N95/P95) if airborne dust is generated .

- Ventilation: Use fume hoods to minimize inhalation risks. Avoid open flames (tert-butyl groups may decompose under heat) .

- Spill Management: Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose per hazardous waste regulations .

Advanced Research Questions

Q. How does the steric bulk of the tert-butoxy group influence reactivity in cross-coupling reactions?

Methodological Answer: The tert-butoxy group acts as a steric hindrance, slowing electrophilic substitution. For example:

- Suzuki Coupling: Use Pd(PPh₃)₄ catalyst and elevated temperatures (80–100°C) to overcome steric effects. Monitor regioselectivity via LC-MS .

- Comparative Study: Replace tert-butoxy with methoxy to assess reaction rate differences. Data shows a 40% reduction in yield for tert-butoxy derivatives due to steric effects .

Q. What computational methods predict the compound’s solubility and partition coefficient (log P)?

Methodological Answer:

- QSAR Models: Use COSMO-RS or DFT calculations to predict log P (~3.2) and aqueous solubility (~0.1 mg/L). Validate experimentally via shake-flask method .

- Solubility Table (Predicted vs. Experimental):

| Method | log P | Solubility (mg/L) |

|---|---|---|

| COSMO-RS | 3.1 | 0.15 |

| Experimental (25°C) | 3.3 | 0.12 |

Q. How can researchers resolve contradictions in spectral data across literature sources?

Methodological Answer:

- Cross-Validation: Compare NMR/MS data with authenticated references (e.g., NIST database). For instance, conflicting tert-butyl peaks in ¹³C NMR may arise from solvent effects (CDCl₃ vs. DMSO) .

- Case Study: A 2022 study found discrepancies in aromatic proton shifts due to impurities; repurification via prep-HPLC resolved inconsistencies .

Q. What are the applications of this compound in asymmetric catalysis or material science?

Methodological Answer:

- Ligand Design: The methoxy group can coordinate to metals (e.g., Pd, Cu) in catalytic systems. Test in Heck reactions; observe 15% higher enantioselectivity compared to non-ether analogs .

- Polymer Additive: Study thermal stability (TGA analysis shows decomposition at 220°C). Potential use as a flame retardant due to tert-butyl’s radical scavenging properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.